Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a methyl ester group at the 2-position and a hydroxymethyl group at the 4-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable nitrile with a methyl ester in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-1H-pyrrole-2-carboxylate
Reduction: 4-(Hydroxymethyl)-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.
Industry: Used in the production of dyes, pigments, and other materials requiring pyrrole-based structures.
Mechanism of Action
The mechanism of action of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrrole ring’s aromatic nature also plays a role in its chemical reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(hydroxymethyl)-1H-imidazole-2-carboxylate: Similar structure but with an imidazole ring instead of a pyrrole ring.
Methyl 4-(hydroxymethyl)-1H-pyrrole-3-carboxylate: Similar structure but with the ester group at the 3-position.
Methyl 4-(hydroxymethyl)-1H-pyrrole-2-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-3,8-9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSHUWXWJIMDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80845052 | |
Record name | Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80845052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918827-38-0 | |
Record name | Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80845052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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